

A Comprehensive Technical Guide to the Physical Properties of 3-Fluorostyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorostyrene

Cat. No.: B1329300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorostyrene is a fluorinated derivative of styrene, a key monomer in the polymer industry and a versatile building block in organic synthesis. The introduction of a fluorine atom onto the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for the synthesis of specialty polymers, advanced materials, and pharmaceutical intermediates.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the core physical properties of **3-fluorostyrene**, complete with experimental protocols and structured data for easy reference.

Core Physical Properties

The physical characteristics of **3-fluorostyrene** are summarized in the tables below. These properties are crucial for handling, storage, reaction setup, and purification of the compound.

General and Molecular Properties

Property	Value	Source(s)
Chemical Name	1-Ethenyl-3-fluorobenzene	[3][4]
Synonyms	m-Fluorostyrene	[4]
CAS Number	350-51-6	[5]
Molecular Formula	C ₈ H ₇ F	[5][6]
Molecular Weight	122.14 g/mol	[5][6]
Appearance	Colorless to almost colorless clear liquid	

Thermophysical Properties

Property	Value	Conditions	Source(s)
Boiling Point	30-31 °C	at 4 mmHg	[3][7]
41 °C	at 13 mmHg		
Estimated ~145-150 °C	at 760 mmHg	Calculated Estimate	
Melting Point	Not available	-	
Flash Point	29 °C (84.2 °F)	Closed cup	[3]
Density	1.025 g/mL	at 25 °C	[7]
Specific Gravity	1.03	20/20 °C	
Vapor Pressure	3.0 ± 0.3 mmHg	at 25 °C (Predicted)	[3]

Optical and Solubility Properties

Property	Value	Conditions	Source(s)
Refractive Index (n _D)	1.516 - 1.518	at 20 °C	[3]
1.517	at 20 °C	[7]	
1.52	at 20 °C		
Solubility in Water	Insoluble	-	[7]
Solubility in Organic Solvents	Soluble in Benzene, Methanol, Ethanol, Ether	-	

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like **3-fluorostyrene**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Simple Distillation[8][9] This method is suitable for determining the boiling point of a pure liquid at atmospheric pressure.

- Apparatus: A standard simple distillation setup is used, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
- Procedure:
 - A sample of **3-fluorostyrene** (typically >5 mL) is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

- The flask is heated gently.
- The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
- The atmospheric pressure should be recorded concurrently.

Method 2: Thiele Tube Method (for small quantities)[\[8\]](#)[\[10\]](#) This micro-method is ideal when only a small amount of the substance is available.

- Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), and a capillary tube sealed at one end.
- Procedure:
 - A small amount of **3-fluorostyrene** is placed in the small test tube.
 - The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
 - The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.
 - The side arm of the Thiele tube is heated gently.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

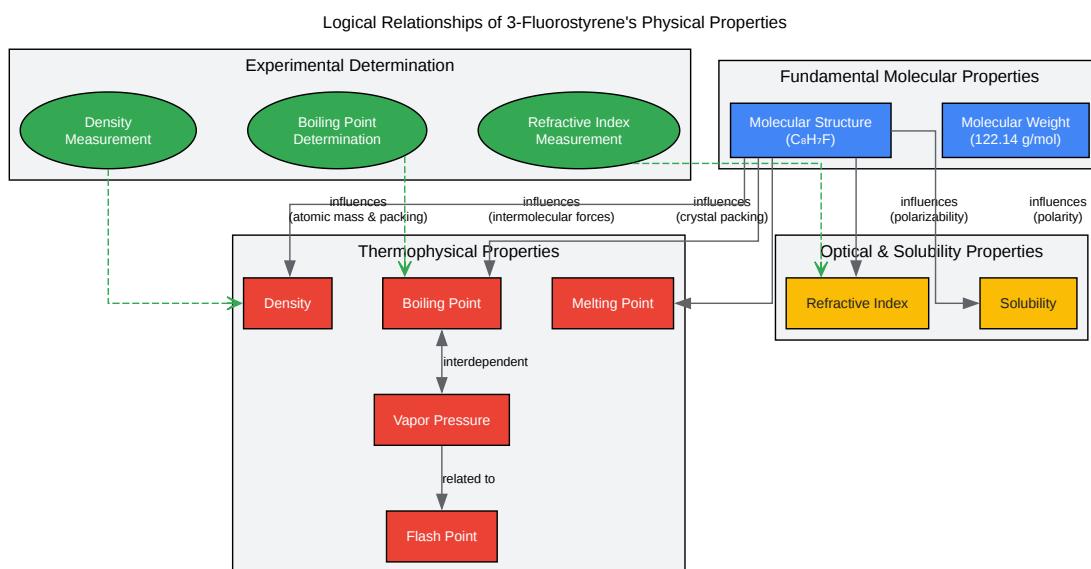
Density is the mass per unit volume of a substance.

Method: Pycnometer Method A pycnometer is a flask with a precisely known volume, used for accurate density measurements.

- Apparatus: A pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), an analytical balance, and a constant-temperature water bath.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with **3-fluorostyrene**, and the stopper is inserted, ensuring that excess liquid is expelled through the capillary.
 - The exterior of the pycnometer is carefully dried.
 - The filled pycnometer is placed in a constant-temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
 - The liquid level in the capillary is adjusted to the mark if necessary.
 - The pycnometer is removed from the bath, dried, and weighed again.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.


Method: Abbe Refractometer[11] The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

- Apparatus: An Abbe refractometer, a constant-temperature water bath connected to the refractometer prisms, and a Pasteur pipette.
- Procedure:
 - The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

- The prisms of the refractometer are cleaned and dried.
- A few drops of **3-fluorostyrene** are placed on the lower prism.
- The prisms are closed and locked.
- The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by the circulating water bath.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical hierarchy and relationships between the fundamental and derived physical properties of **3-fluorostyrene**.

[Click to download full resolution via product page](#)

Logical Relationships of **3-Fluorostyrene's Physical Properties**

Spectroscopic Data

For the structural elucidation and purity assessment of **3-fluorostyrene**, various spectroscopic techniques are employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the positions of the fluorine and vinyl substituents on the benzene ring.[3]
- Infrared (IR) Spectroscopy:
 - The IR spectrum exhibits characteristic absorption bands for the C-F bond, aromatic C=C stretching, vinyl C=C stretching, and C-H bonds, which are useful for functional group identification.[3]
- Mass Spectrometry (MS):
 - Mass spectrometry provides the molecular weight and fragmentation pattern of **3-fluorostyrene**, which aids in its identification and the analysis of its purity.[3]

Conclusion

This technical guide has provided a detailed compilation of the essential physical properties of **3-fluorostyrene**, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols provide practical guidance for the determination of these properties in a laboratory setting. The logical relationship diagram visually encapsulates the interconnectedness of these physical constants, rooted in the molecule's fundamental structure. A solid grasp of these properties is indispensable for the safe and effective application of **3-fluorostyrene** in its diverse and expanding roles in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]

- 4. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 350-51-6 | CAS DataBase [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3-Fluorostyrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329300#physical-properties-of-3-fluorostyrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com